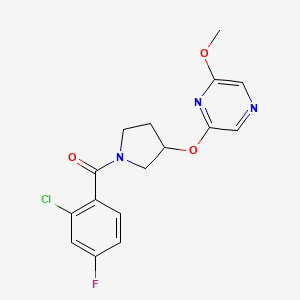

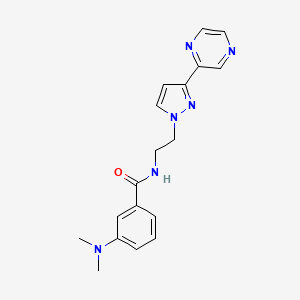

![molecular formula C32H44N4O4 B2451217 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide CAS No. 2098545-98-1](/img/structure/B2451217.png)

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide is a useful research compound. Its molecular formula is C32H44N4O4 and its molecular weight is 548.728. The purity is usually 95%.

BenchChem offers high-quality N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

EZH2-IN-15: is a potent inhibitor of EZH2, a histone methyltransferase involved in gene silencing. This compound has shown significant potential in cancer therapy, particularly in targeting various malignancies such as lymphoma, breast cancer, and prostate cancer. By inhibiting EZH2, EZH2-IN-15 can reduce the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment .

Epigenetic Research

EZH2-IN-15 is widely used in epigenetic research to study the role of EZH2 in gene regulation. EZH2 catalyzes the tri-methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene repression. By inhibiting EZH2, researchers can investigate the effects of reduced H3K27me3 levels on gene expression and cellular functions, providing insights into the mechanisms of epigenetic regulation .

Stem Cell Differentiation

In stem cell research, EZH2-IN-15 is utilized to explore the role of EZH2 in stem cell differentiation. EZH2 is known to maintain the pluripotency of stem cells by repressing differentiation-associated genes. Inhibiting EZH2 with EZH2-IN-15 can promote the differentiation of stem cells into specific lineages, aiding in the development of stem cell-based therapies and regenerative medicine .

Neurodegenerative Diseases

Research has indicated that EZH2 plays a role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. EZH2-IN-15 is used to study the impact of EZH2 inhibition on neuronal survival and function. By modulating EZH2 activity, researchers aim to uncover potential therapeutic strategies for neurodegenerative disorders .

Inflammatory Diseases

EZH2-IN-15 is also investigated for its potential in treating inflammatory diseases. EZH2 has been implicated in the regulation of inflammatory responses, and its inhibition can modulate the expression of pro-inflammatory genes. This makes EZH2-IN-15 a valuable tool in studying the molecular mechanisms underlying inflammation and developing anti-inflammatory therapies .

Metabolic Disorders

Recent studies have explored the role of EZH2 in metabolic disorders such as obesity and diabetes. EZH2-IN-15 is used to investigate how EZH2 influences metabolic pathways and energy homeostasis. By inhibiting EZH2, researchers can study its effects on metabolic regulation and identify potential targets for therapeutic intervention in metabolic diseases .

Cardiovascular Research

EZH2-IN-15 is employed in cardiovascular research to understand the role of EZH2 in heart disease. EZH2 has been shown to regulate cardiac hypertrophy and fibrosis, processes that contribute to heart failure. Inhibiting EZH2 with EZH2-IN-15 can help elucidate its role in cardiovascular pathology and identify new therapeutic approaches for heart disease .

Immunotherapy

In the field of immunotherapy, EZH2-IN-15 is used to study the modulation of immune responses. EZH2 is involved in the regulation of immune cell differentiation and function. By inhibiting EZH2, researchers can investigate its impact on immune cell activity and explore potential applications in enhancing immune responses against cancer and other diseases .

These diverse applications highlight the significant potential of EZH2-IN-15 in advancing scientific research across multiple fields. Its ability to inhibit EZH2 provides valuable insights into the role of this enzyme in various biological processes and diseases.

properties

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVNQZYAYVUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(piperidin-1-ylmethyl)benzofuran-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

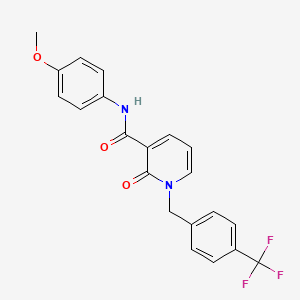

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)

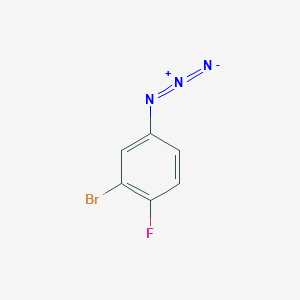

![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)

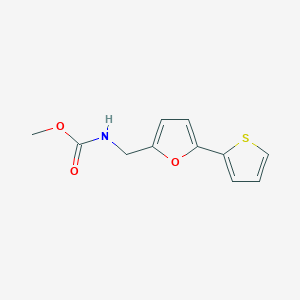

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid](/img/structure/B2451149.png)

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)